![molecular formula C11H24N2O2 B6352587 Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate CAS No. 1154286-92-6](/img/structure/B6352587.png)

Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

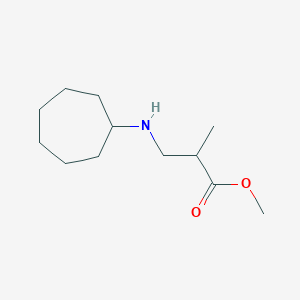

Molecular Structure Analysis

The molecular structure of “Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate” is characterized by the presence of an ester functional group (RCOOR’), where R may be a hydrogen atom, an alkyl group, or an aryl group . The specific structure of this compound would need to be determined through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of chemical reactions. One notable reaction is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Scientific Research Applications

Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate is widely used in scientific research. It is used as a solvent for the extraction of various compounds from aqueous solutions, as a scrubbing agent for removing carbon dioxide and other gases from air, and as a catalyst for various chemical reactions. In addition, this compound is used in the manufacture of pharmaceuticals, pesticides, and other products.

Mechanism of Action

Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate is a weak base that binds to acids, such as carboxylic acids, and forms a salt. This binding process is called protonation. The protonated this compound can then react with other compounds, such as amines, to form new compounds. In addition, this compound can bind to metal ions, such as zinc or copper, and form metal-Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate complexes. These complexes can then react with other compounds to form new compounds.

Biochemical and Physiological Effects

This compound has been found to have significant biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been found to inhibit the growth of certain bacteria and fungi. In animal studies, this compound has been found to have an anti-inflammatory effect and to reduce the levels of certain hormones in the blood.

Advantages and Limitations for Lab Experiments

Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain and store. In addition, this compound is relatively non-toxic and has low volatility, making it safe to use in laboratory experiments. However, this compound is a relatively weak base and may not be suitable for use in reactions that require a strong base.

Future Directions

The potential future directions for Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate include the development of new synthetic methods, the use of this compound as a catalyst for various chemical reactions, the use of this compound in the manufacture of pharmaceuticals and other products, and the further exploration of the biochemical and physiological effects of this compound. In addition, further research is needed to explore the potential applications of this compound in the fields of medicine, agriculture, and environmental protection.

Synthesis Methods

Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate can be synthesized by reacting diethylamine with methyl 2-methylpropanoate in an aqueous medium. The reaction is catalyzed by an acid or base, such as hydrochloric acid or sodium hydroxide. The reaction proceeds in two steps: first, the diethylamine reacts with the methyl 2-methylpropanoate to form an intermediate; then, the intermediate reacts with the acid or base to form this compound. The reaction is generally complete within a few hours.

properties

IUPAC Name |

methyl 3-[2-(diethylamino)ethylamino]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-5-13(6-2)8-7-12-9-10(3)11(14)15-4/h10,12H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCREFNJUPCRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)

![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)

![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)

![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)

![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)

![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)

![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)

![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)

![Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352579.png)

![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)

![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)